Home > Products > Screening Compounds P62745 > (1Z)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-1-hydroxyiminopropan-2-one
(1Z)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-1-hydroxyiminopropan-2-one -

(1Z)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-1-hydroxyiminopropan-2-one

Catalog Number: EVT-3860298
CAS Number:
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime can be achieved through various synthetic routes. One approach involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1,2-propanedione 1-oxime in the presence of a suitable base and solvent. [ [] ] The specific reaction conditions, such as the choice of base, solvent, temperature, and reaction time, can significantly influence the yield and purity of the desired product.

3-substituted 6,7-dimethoxy-1-thiaisochroman-1,1-dioxide

  • Compound Description: 3-substituted 6,7-dimethoxy-1-thiaisochroman-1,1-dioxide is a group of compounds synthesized and investigated for their effects on the central nervous system. The basic amides within this group were found to have particularly notable effects, distinct from those of commonly used psychopharmacological agents [].

3,4-dihydro-6,7-dimethoxy-2H-1,2-benzothiazine-1,1-dioxide derivatives

  • Compound Description: Similar to the previous group, 3,4-dihydro-6,7-dimethoxy-2H-1,2-benzothiazine-1,1-dioxide derivatives were also explored for their central nervous system effects [].

1-alkyl-3,4-dihydroisoquinolines

  • Compound Description: 1-alkyl-3,4-dihydroisoquinolines are a series of compounds synthesized and studied for their effects on arterial pressure. They were observed to typically induce a hypotensive effect [, ].

4-alkyl-1,2-dihydro-benzo[f]isoquinolines

  • Compound Description: This series of compounds, synthesized alongside 1-alkyl-3,4-dihydroisoquinolines, were found to exhibit hypertensive effects [, ].

(Z)-narceine imide-N-oxide II

  • Compound Description: (Z)-narceine imide-N-oxide II is a derivative of 1-benzylidenisoindolin-3-one that demonstrated cytotoxic effects against P388 leukemia cells in vitro. It was found to inhibit uridine utilization, affecting the proliferation rate of P388 cells [].

(Z)-3-(6-ethyl-2-methoxy-3,4-methylenedioxy)benzyliden-6,7-dimethoxy-isoindolin-3-one III

  • Compound Description: (Z)-3-(6-ethyl-2-methoxy-3,4-methylenedioxy)benzyliden-6,7-dimethoxy-isoindolin-3-one III is another derivative of 1-benzylidenisoindolin-3-one that exhibited significant cytotoxic activity against P388 leukemia cells. It caused irreversible damage to the cells, ultimately leading to their death [].

5-hydroxy-3,4,12-trimethoxy-8-methyl-10,11-methylenedioxy-8H-isoquinolo(2,3-a)phthalasin (XVIII)

  • Compound Description: This compound, belonging to the 5,6-dihydro-8H-isoquinolo(2,3-a)phthalasin-5-one group, exhibited a marked inhibitory effect on the proliferation rate of P388 cells at concentrations up to 25 micrograms ml-1 [].

8. 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one* Compound Description: This compound serves as a starting material for the synthesis of 6-oxoisoaporphine and 2,3-dimethoxy-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline [].* Relevance: This compound and 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime are both structurally related to isoquinoline alkaloids, highlighting their potential as precursors or intermediates in the synthesis of various bioactive molecules.

9. 6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one* Compound Description: Similar to the previous compound, this molecule is also utilized as a precursor in synthesizing 6-oxoisoaporphine and 2,3-dimethoxy-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline [].* Relevance: This compound shares a similar structural framework with 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime, particularly the presence of the methoxy-substituted aromatic ring system, suggesting potential similarities in their reactivity and potential applications in medicinal chemistry.

10. 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate* Compound Description: This compound is a key intermediate in the synthesis of 6-oxoisoaporphine and 2,3-dimethoxy-5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline [].* Relevance: Both this compound and 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime belong to the class of tetrahydroisoquinoline derivatives. This structural similarity highlights their potential as building blocks for synthesizing more complex molecules with potential biological activities.

11. 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-methylphenyl)isoquinoline* Compound Description: This compound is a product obtained through the catalytic hydrogenation of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzyl benzoate under mild reaction conditions [].* Relevance: This compound is closely related to 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime, sharing the core structure of a tetrahydroisoquinoline with dimethoxy substitution on the aromatic ring. The key difference lies in the presence of the propanedione 1-oxime moiety in the target compound.

Properties

Product Name

(1Z)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-1-hydroxyiminopropan-2-one

IUPAC Name

(1Z)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-1-hydroxyiminopropan-2-one

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C14H16N2O4/c1-8(17)13(16-18)14-10-7-12(20-3)11(19-2)6-9(10)4-5-15-14/h6-7,18H,4-5H2,1-3H3/b16-13+

InChI Key

OMUVIPZFZKJDGB-DTQAZKPQSA-N

SMILES

CC(=O)C(=NO)C1=NCCC2=CC(=C(C=C21)OC)OC

Canonical SMILES

CC(=O)C(=NO)C1=NCCC2=CC(=C(C=C21)OC)OC

Isomeric SMILES

CC(=O)/C(=N\O)/C1=NCCC2=CC(=C(C=C21)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.